molecular formula C11H10F3NO2S B5053575 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine CAS No. 6110-32-3

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine

Cat. No.: B5053575
CAS No.: 6110-32-3
M. Wt: 277.26 g/mol
InChI Key: YHXDUGZZDBQBGH-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine is a complex organic compound that features a unique combination of a dioxido-dihydrothienyl group and a trifluoromethylphenyl group

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, the mechanism of action would depend on the specific biological target .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and potentially developed into a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene with an oxidizing agent to introduce the dioxido group, followed by the coupling with 3-(trifluoromethyl)aniline under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties such as conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine: Lacks the dioxido group, resulting in different chemical reactivity and applications.

    N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: Lacks the trifluoromethyl group, affecting its binding affinity and biological activity.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine is unique due to the presence of both the dioxido-dihydrothienyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)15-10-4-5-18(16,17)7-10/h1-6,10,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXDUGZZDBQBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387307
Record name N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-32-3
Record name N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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